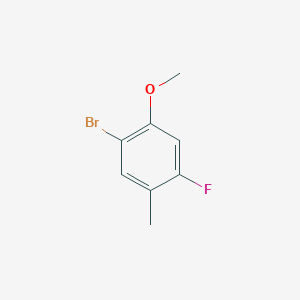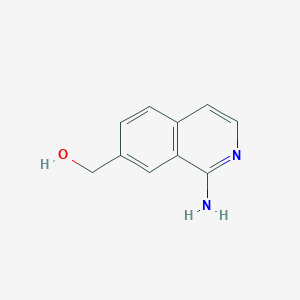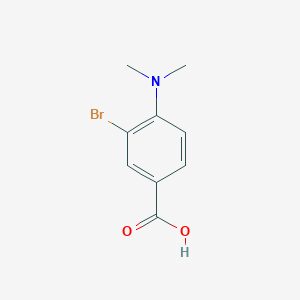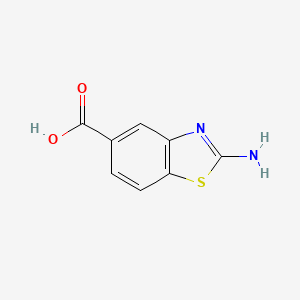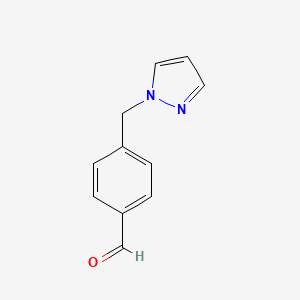
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a chemical compound that is part of the pyrazole class, which is known for its diverse applications in medicinal chemistry and as building blocks for various complex molecules. The pyrazole moiety is often incorporated into compounds due to its pharmacological properties and its ability to act as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the functionalization of the 4-position of pyrazolecarboxylates, as demonstrated in the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions . Another method includes a one-pot, three-component synthesis under solvent-free conditions, which is a convenient route for the preparation of pyrazole derivatives . Additionally, the synthesis of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in acidic media has been reported, leading to the formation of pyrazolo[3,4-c]isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Single crystal X-ray diffraction studies can confirm the 3D molecular structure, providing insights into the intermolecular interactions such as hydrogen bonding and π-π stacking . Theoretical calculations, including DFT, can also be used to predict and compare the molecular structure with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can react with substituted benzaldehydes to produce condensation products . They can also participate in reactions that involve the formation of fused ring systems, as seen in the synthesis of tetraazino[6,1-b][1,3]benzoxazin-7-ones . The reactivity of pyrazole derivatives with different aldehydes can lead to diverse reaction pathways and products, depending on the structure of the aldehyde used .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These compounds often exhibit high chemical and thermal stability, as evidenced by thermal analyses . The antimicrobial and antioxidant activities of pyrazole derivatives have been explored, with some compounds showing good-to-excellent activity against various bacteria and fungi . The antioxidant properties can be evaluated through methods such as DPPH and hydroxyl radical scavenging .
Applications De Recherche Scientifique
Synthesis of Anticancer Intermediates
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde and its derivatives have been utilized in the synthesis of small molecule anticancer drugs, serving as important intermediates. The synthesis process typically involves multiple steps, including acetal reaction, nucleophilic reaction, and hydrolysis, leading to high yields. These intermediates are crucial for the development of new anticancer drugs aimed at improving selectivity, efficiency, and safety (Zhang, Cao, Xu, & Wang, 2018).
Cytotoxicity and Tumor Specificity
Compounds derived from 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde have been investigated for their cytotoxicity and tumor specificity. New sulfonamide derivatives, synthesized from key intermediates related to 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, exhibited interesting cytotoxic activities, highlighting their potential for further anti-tumor activity studies. Some of these derivatives have shown strong inhibition against human cytosolic isoforms, suggesting their role in developing targeted cancer therapies (Gul et al., 2016).
Development of Antimicrobial and Antioxidant Agents
Functionalized scaffolds derived from 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown a certain degree of efficacy against various microbial strains and free radicals, indicating their potential use as antimicrobial and antioxidant agents in pharmaceutical applications (Rangaswamy, Kumar, Harini, & Naik, 2017).
Safety and Hazards
“4-(1H-Pyrazol-1-ylmethyl)benzaldehyde” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a wide range of applications in pharmaceuticals .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .
Result of Action
It is known, however, that pyrazole derivatives can have a wide range of effects depending on their specific targets .
Propriétés
IUPAC Name |
4-(pyrazol-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAURNROAEFQBHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594628 |
Source


|
| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde | |
CAS RN |
887922-90-9 |
Source


|
| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)






